molecular formula C12H14O2S B13202320 2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one

2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one

Katalognummer: B13202320
Molekulargewicht: 222.31 g/mol
InChI-Schlüssel: CDVGFNWZVPRIMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C₁₂H₁₄O₂S. It is characterized by a cyclopentanone ring substituted with a 3-methoxyphenylthio group. This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3-methoxythiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(3-Methoxyphenyl)thio]cyclohexanone
  • 2-[(3-Methoxyphenyl)thio]cyclopentanone
  • 2-[(3-Methoxyphenyl)thio]cyclobutanone

Uniqueness

2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentanone ring and methoxyphenylthio group make it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C12H14O2S

Molekulargewicht

222.31 g/mol

IUPAC-Name

2-(3-methoxyphenyl)sulfanylcyclopentan-1-one

InChI

InChI=1S/C12H14O2S/c1-14-9-4-2-5-10(8-9)15-12-7-3-6-11(12)13/h2,4-5,8,12H,3,6-7H2,1H3

InChI-Schlüssel

CDVGFNWZVPRIMO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC=C1)SC2CCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.